molecular formula C22H19FN6O3 B2982576 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921540-41-2

8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2982576
CAS RN: 921540-41-2
M. Wt: 434.431
InChI Key: LJFFFKQGPJOMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives have shown promising antimicrobial activities. Research on various 1,2,4-triazole derivatives has demonstrated their effectiveness against multiple microorganisms, suggesting potential applications in antimicrobial drug development (Bektaş et al., 2007).

Application in Liquid Chromatography

1,2,4-Triazoline-3,5-dione derivatives have been used as sensitive and stable reagents in high-performance liquid chromatography for detecting conjugated dienes. This suggests its application in analytical chemistry, particularly in the sensitive detection of specific compounds (Shimada & Mizuguchi, 1992).

Analysis of Intermolecular Interactions

Studies on derivatives of 1,2,4-triazoles, including fluoro derivatives, provide insights into various intermolecular interactions like C–H⋯O, C–H⋯SC, and lp⋯π interactions. These analyses are significant in understanding molecular structures and interactions, which is crucial in the field of crystallography and molecular design (Shukla et al., 2014).

Synthesis of Fluoroquinolones

Triazole derivatives have been used in the synthesis of fluoroquinolones, a class of antibacterial agents. This involves the generation of iminopropadienones and their reaction with alcohols to yield fluoroquinolones, indicating its role in pharmaceutical synthesis (Fulloon & Wentrup, 2009).

PET Imaging Applications

1,2,4-Triazole derivatives have been explored for their potential in positron emission tomography (PET) imaging. For example, 1,2,4-triazole-3,5-dione derivatives have been synthesized for specific radiolabeling of tyrosine, which could be a useful tool for PET imaging techniques (Jessica et al., 2013).

properties

IUPAC Name

8-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c1-3-32-15-10-8-13(9-11-15)18-25-26-21-28(12-14-6-4-5-7-16(14)23)17-19(30)24-22(31)27(2)20(17)29(18)21/h4-11H,3,12H2,1-2H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFFKQGPJOMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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